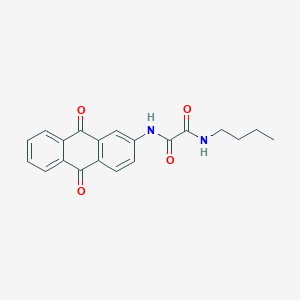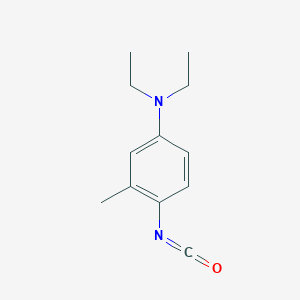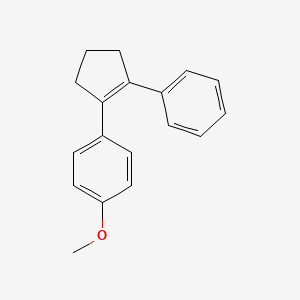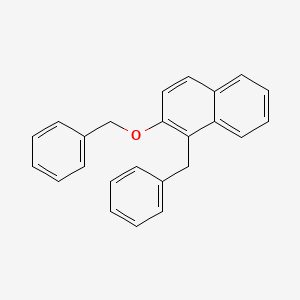
N~3~,N~3~,N~5~,N~5~-Tetramethyl-4H-1,2,4-diazaphosphole-3,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~3~,N~3~,N~5~,N~5~-Tetramethyl-4H-1,2,4-diazaphosphole-3,5-diamine is a chemical compound that belongs to the class of diazaphospholes. This compound is characterized by the presence of a phosphorus atom within a five-membered ring structure, which is further substituted with tetramethyl groups. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~3~,N~5~,N~5~-Tetramethyl-4H-1,2,4-diazaphosphole-3,5-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of tetramethylhydrazine with a phosphorus-containing reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N~3~,N~3~,N~5~,N~5~-Tetramethyl-4H-1,2,4-diazaphosphole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The tetramethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents or alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted diazaphospholes, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N~3~,N~3~,N~5~,N~5~-Tetramethyl-4H-1,2,4-diazaphosphole-3,5-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and polymers.
Comparación Con Compuestos Similares
Similar Compounds
- N~3~,N~3~,N~5~,N~5~-Tetramethyl-1H-1,2,4-triazole-3,5-diamine
- N~3~,N~3~,N~5~,N~5~-Tetramethyl-1-(naphthalene-2-sulfonyl)-1H-1,2,4-triazole-3,5-diamine
- 1-(4-methoxybenzenesulfonyl)-N~3~,N~3~,N~5~,N~5~-tetramethyl-1H-1,2,4-triazole-3,5-diamine
Uniqueness
N~3~,N~3~,N~5~,N~5~-Tetramethyl-4H-1,2,4-diazaphosphole-3,5-diamine is unique due to the presence of a phosphorus atom within its ring structure, which imparts distinct chemical properties compared to similar compounds that contain nitrogen or sulfur atoms. This uniqueness makes it valuable for specific applications where phosphorus chemistry is advantageous.
Propiedades
| 93715-06-1 | |
Fórmula molecular |
C6H13N4P |
Peso molecular |
172.17 g/mol |
Nombre IUPAC |
3-N,3-N,5-N,5-N-tetramethyl-4H-1,2,4-diazaphosphole-3,5-diamine |
InChI |
InChI=1S/C6H13N4P/c1-9(2)5-7-8-6(11-5)10(3)4/h11H,1-4H3 |
Clave InChI |
NKDGTFHIZUZNOJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NN=C(P1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,5a,6,11,11a-Hexahydro-1,4-epoxynaphtho[2,3-d]oxepin-5(4H)-one](/img/structure/B14351886.png)



![4-[5-(2-Ethylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14351921.png)


